
氯化锆(IV) 2-甲基-1H-茚-1-基 (1/2/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a coordination compound that features zirconium as the central metal ion coordinated to two chloride ions and two 2-methyl-1H-inden-1-ide ligands
科学研究应用
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including drug delivery and imaging.
Industrial Applications: It is used in the production of high-performance materials and coatings
作用机制
Target of Action
Compounds like “Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)” often interact with various biological targets. For instance, many compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse. For instance, indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) typically involves the reaction of zirconium tetrachloride with 2-methyl-1H-inden-1-ide ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The general reaction can be represented as follows:
ZrCl4+2C9H9Li→ZrCl2(C9H9)2+2LiCl
In this reaction, zirconium tetrachloride reacts with lithium 2-methyl-1H-inden-1-ide to form the desired product along with lithium chloride as a byproduct. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon .
Industrial Production Methods
Industrial production of Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in quality .
化学反应分析
Types of Reactions
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, leading to changes in its coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in polar solvents such as THF or dichloromethane.
Oxidation-Reduction Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Coordination Reactions: Ligands such as phosphines, amines, or carboxylates are used to form new coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products include zirconium complexes with altered oxidation states.
Coordination Reactions: Products include new coordination complexes with varied ligand environments.
相似化合物的比较
Similar Compounds
Bis(2-methylindenyl)zirconium dichloride: Similar in structure but with different ligand environments.
Dimethylsilylene bis(2-methyl-4-phenylindenyl)zirconium dichloride: Features a dimethylsilylene bridge between the indenyl ligands, providing different electronic and steric properties.
Uniqueness
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is unique due to its specific ligand environment and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic applications and materials synthesis, where precise control over reactivity and selectivity is required .
属性
CAS 编号 |
165688-64-2 |
|---|---|
分子式 |
C20H18Cl2Z |
分子量 |
420.5 g/mol |
IUPAC 名称 |
2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
BGGKSZPSSRGVTP-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
规范 SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


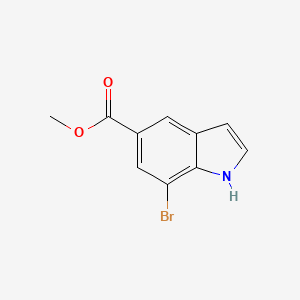
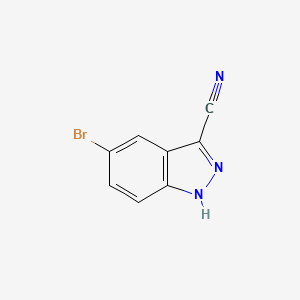
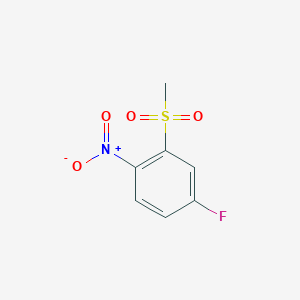
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
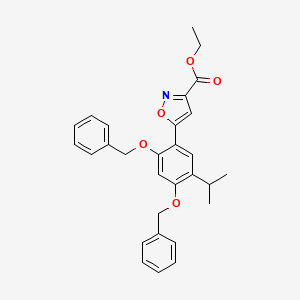
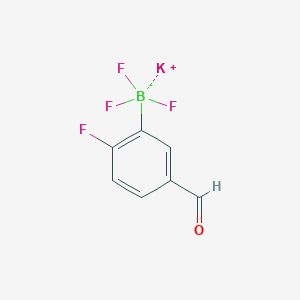
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
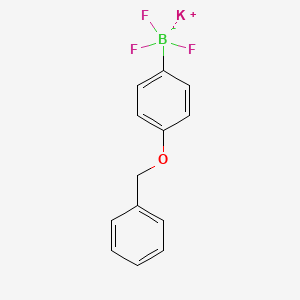
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
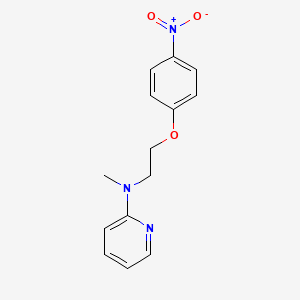
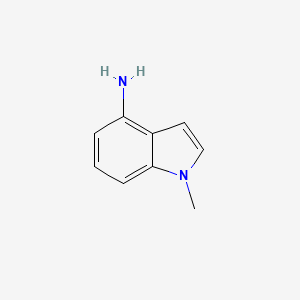
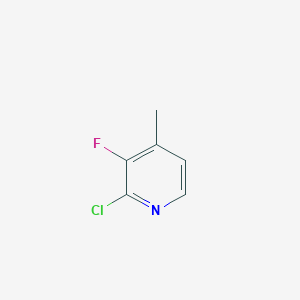
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
